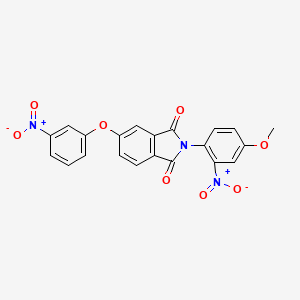![molecular formula C19H20BrN3O4 B11556666 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556666.png)
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination: The starting material, 4-methyl-2-(propan-2-yl)phenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Ether Formation: The brominated product is then reacted with 2-bromoacetohydrazide to form the ether linkage.
Condensation: The final step involves the condensation of the intermediate with 2-nitrobenzaldehyde to form the desired hydrazone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The phenolic and hydrazone moieties can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include quinones or nitroso derivatives.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution of the bromine atom can yield various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition. The nitro group may also participate in redox reactions, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide: Lacks the nitro group, which may affect its reactivity and applications.
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-aminophenyl)methylidene]acetohydrazide:
Uniqueness
The presence of both the nitro group and the hydrazone moiety in 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C19H20BrN3O4 |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20BrN3O4/c1-12(2)15-9-16(20)13(3)8-18(15)27-11-19(24)22-21-10-14-6-4-5-7-17(14)23(25)26/h4-10,12H,11H2,1-3H3,(H,22,24)/b21-10+ |
Clé InChI |
RRTSORXCMXSCHL-UFFVCSGVSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-iodo-N-[2-(octyloxy)ethyl]benzamide](/img/structure/B11556595.png)
![5-bromo-2-hydroxy-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11556602.png)

![4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11556615.png)
![(5Z)-5-(3-fluorobenzylidene)-3-{[(4-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556622.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole](/img/structure/B11556625.png)
![Bis{4-[(2-nitrophenyl)carbamoyl]phenyl} benzene-1,4-dicarboxylate](/img/structure/B11556628.png)
![N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11556629.png)

![3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11556654.png)
![2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B11556658.png)
![4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11556660.png)
![4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11556661.png)
![2-(4-butylphenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11556667.png)
